Comparative Antiproliferative Activity: 2-HFP vs 5-FU and 4-HFP in Sarcoma 180 Ascites Model
In a direct comparative study, 2-hydroxy-5-fluoropyrimidine (2-HFP) exhibited only weak antitumor activity against Sarcoma 180 ascites cells in mice, whereas equimolar doses of 5-fluorouracil (5-FU) markedly extended survival time [1]. The duration of inhibition of formate-14C incorporation into DNA thymine was shortest with 2-HFP among the three compounds tested (5-FU > 4-HFP > 2-HFP) [1].
| Evidence Dimension | Antitumor efficacy |
|---|---|
| Target Compound Data | Weak activity; shortest duration of DNA synthesis inhibition |
| Comparator Or Baseline | 5-FU: marked lifespan extension; 4-HFP: intermediate |
| Quantified Difference | 2-HFP minimal effect; 5-FU significant survival benefit |
| Conditions | Sarcoma 180 ascites cells, intraperitoneal injection in mice |
Why This Matters
This head-to-head comparison demonstrates that 2-HFP is not a substitute for 5-FU in anticancer research, preventing false assumptions about fluoropyrimidine equivalence.
- [1] Sartorelli AC, Creasey WA. The Antineoplastic and Biochemical Effects of Some 5-Fluoropyrimidines. Cancer Res. 1967;27(11_Part_1):2201-2206. View Source
